Gadoquatrane: A Technical Deep Dive into its Physicochemical Properties
Gadoquatrane: A Technical Deep Dive into its Physicochemical Properties
Gadoquatrane (BAY 1747846) is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its unique molecular structure, consisting of four gadolinium-containing macrocyclic cages, confers distinct physicochemical properties that translate into high stability and imaging efficacy at a reduced gadolinium dose compared to conventional GBCAs.[4][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of Gadoquatrane, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Characteristics
Gadoquatrane's design as a tetrameric entity results in a high molecular weight and a distinct hydrophilic nature. These features are pivotal to its high relaxivity and excellent safety profile. A summary of its key physicochemical properties is presented below.
| Property | Value | Units |
| Molecular Weight | 2579.0 | g/mol |
| Solubility (in 10 mM Tris-HCl, pH 7.4) | 1.43 | mol Gd/L |
| Partition Coefficient (logP) (1-butanol/water) | -4.32 | |
| Viscosity (at 37°C) | 1.22 | mPa·s |
| Osmolality | 294 | mosmol/kg |
Table 1: Key Physicochemical Properties of Gadoquatrane.
Relaxivity Profile
A critical parameter for a GBCA is its relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of water protons, thereby enhancing the MRI signal. Gadoquatrane exhibits significantly higher relaxivity compared to established macrocyclic GBCAs.
| Magnetic Field Strength | r1 Relaxivity (per Gd) | r1 Relaxivity (per molecule) |
| 1.41 T (in human plasma, 37°C, pH 7.4) | 11.8 | 47.2 |
| 3.0 T (in human plasma, 37°C, pH 7.4) | 10.5 | 41.9 |
Table 2: r1-Relaxivity of Gadoquatrane.
The high relaxivity of Gadoquatrane is attributed to its large molecular size, which slows down its tumbling rate in solution. This optimized rotational correlation time leads to a more efficient energy exchange between the gadolinium ion and surrounding water protons, resulting in enhanced T1 shortening.
Stability and Safety Profile
The stability of a GBCA is paramount to minimize the in vivo release of potentially toxic free gadolinium (Gd³⁺) ions. Gadoquatrane's macrocyclic structure provides a highly rigid and kinetically inert chelate for the gadolinium ion.
| Condition | Observation |
| Human Serum (21 days, 37°C, pH 7.4) | Gd release below the lower limit of quantification |
| Zinc Transmetallation Assay | No Gd³⁺ release observed |
| Acidic Conditions (pH 1.2) | Dissociation half-life of 28.6 days |
Table 3: Stability Data for Gadoquatrane.
These data underscore the exceptional stability of Gadoquatrane, even under harsh conditions, suggesting a very low risk of dechelation in a physiological environment.
Experimental Protocols
The following sections detail the methodologies employed to determine the key physicochemical properties of Gadoquatrane.
Physicochemical Property Determination Workflow
A workflow diagram for the physicochemical characterization of Gadoquatrane.
Solubility Determination
The solubility of Gadoquatrane was assessed at room temperature (20°C) in a buffered solution (10 mM Tris-HCl, pH 7.4). After a 24-hour incubation period, the supernatant was carefully separated and the concentration of gadolinium was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Partition Coefficient (logP) Measurement
To determine the hydrophilicity of Gadoquatrane, its partition coefficient between 1-butanol and a buffered aqueous solution (5 mM Tris-HCl, pH 7.4) was measured. A 10 µM solution of Gadoquatrane was mixed with an equal volume of 1-butanol and shaken for two hours at room temperature. Following phase separation, the gadolinium concentration in both the aqueous and organic phases was determined by ICP-MS.
Viscosity Measurement
The viscosity of the Gadoquatrane formulation was measured in triplicate using a rolling ball viscometer. The measuring tube was maintained at a constant temperature of 37°C to simulate physiological conditions.
Osmolality Determination
The osmolality of the Gadoquatrane formulation was determined in triplicate using a vapor pressure osmometer. The instrument was calibrated with standard osmolality solutions of 100, 290, and 1000 mosmol/kg.
Relaxivity Measurements
The r1-relaxivities of Gadoquatrane were determined in human plasma at 37°C and pH 7.4 at magnetic field strengths of 1.41 T and 3.0 T. For the measurements at 3.0 T, samples with three different concentrations (0.25, 0.5, and 0.75 mmol Gd/L) were prepared. The T1 relaxation times were measured using an inversion recovery sequence, and the signal intensities from a region of interest were plotted against the inversion times. A fitting routine was then used to calculate the T1 times, from which the r1-relaxivity was determined.
Complex Stability under Physiological Conditions
The stability of the Gadoquatrane complex was evaluated in human serum from healthy donors. The serum was spiked with Gadoquatrane to a final concentration of 0.025 mmol/L (0.1 mmol Gd/L) and incubated at 37°C in a 5% CO₂ atmosphere to maintain a physiological pH. Sodium azide was added to prevent microbial growth. The amount of released gadolinium was monitored over a period of 21 days.
Zinc Transmetallation Assay
The kinetic inertness of Gadoquatrane was further investigated through a zinc transmetallation assay. This test assesses the potential for endogenous ions like zinc to displace the gadolinium from the chelate.
In Vitro and In Vivo Stability Assessment Logic
A diagram illustrating the logic of the in vitro and in vivo stability assessment of Gadoquatrane.
Conclusion
Gadoquatrane's distinctive tetrameric macrocyclic structure underpins its favorable physicochemical profile. Its high relaxivity allows for effective contrast enhancement at a reduced gadolinium dose, while its exceptional stability minimizes the risk of gadolinium release in vivo. These properties, established through rigorous experimental evaluation, position Gadoquatrane as a promising candidate for safer and more efficient contrast-enhanced MRI examinations.
References
- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gadoquatrane|High-Relaxivity MRI Contrast Agent [benchchem.com]
- 5. Gadoquatrane: Bayer's MRI Innovation Sparks a Paradigm Shift in Radiology Safety [ainvest.com]
